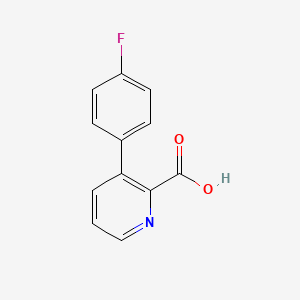

3-(4-Fluorophenyl)picolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Fluorophenyl)picolinic acid" is not directly mentioned in the provided papers, but related compounds and structures have been studied. For instance, "4-(3-carboxyphenyl)picolinic acid" has been used as a building block for the synthesis of various metal–organic and supramolecular networks . Similarly, other fluorophen

科学的研究の応用

Photophysical Properties and OLED Applications

Research on 3-(4-Fluorophenyl)picolinic acid and its derivatives focuses significantly on their application in organic light-emitting diodes (OLEDs) and their photophysical properties. These compounds have been utilized as ligands in various iridium(III) complexes, demonstrating their relevance in the synthesis of blue phosphorescent materials for OLEDs. For instance, a study by Xu et al. (2009) synthesized blue phosphorescent emitting materials using 2-(fluoro substituted phenyl)-4-methylpyridine ligands, including 3-(4-Fluorophenyl)picolinic acid derivatives, for potential application in OLEDs. The introduction of fluorine atoms and methyl groups into the ligands allowed fine-tuning of emission colors, showing bright blue-to-green luminescence (Xu, R. Zhou, G. Wang, & J. Yu, 2009).

Antimicrobial Activities and DNA Interactions

Beyond photophysical properties, derivatives of 3-(4-Fluorophenyl)picolinic acid have been explored for their antimicrobial activities. Tamer et al. (2018) characterized picolinic acid and its derivatives, including 3-(4-Fluorophenyl)picolinic acid, for their antibacterial and antifungal activities. They found these compounds to be very active against both Gram-positive and Gram-negative bacteria. The study also investigated the DNA interactions of these compounds, providing insights into their potential biomedical applications (Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, & Y. Atalay, 2018).

Synthesis of Organic Compounds

The synthetic utility of 3-(4-Fluorophenyl)picolinic acid extends to the preparation of complex organic molecules. For example, Du et al. (2019) reported a practical synthetic route to regorafenib, a cancer treatment drug, starting from 2-picolinic acid and involving intermediate steps that could potentially involve derivatives of 3-(4-Fluorophenyl)picolinic acid. This highlights the compound's role in the synthesis of pharmaceuticals (Du, Q. Zhou, Y. Shi, M. Yu, W. Sun, & G. Chen, 2019).

Vapor-Phase Oxidation of Picolines

Research also delves into the catalytic properties of materials derived from 3-(4-Fluorophenyl)picolinic acid. Hamano, Nagy, and Jensen (2012) developed a metal-free, direct oxidation process of picolines to their corresponding carboxylic acids using air, under continuous flow conditions. This process demonstrates the potential of 3-(4-Fluorophenyl)picolinic acid derivatives in catalytic applications, particularly in the green synthesis of important industrial chemicals (Hamano, K. D. Nagy, & K. Jensen, 2012).

Safety And Hazards

特性

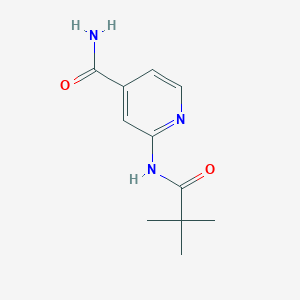

IUPAC Name |

3-(4-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHRQJLIWJGHMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590944 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)picolinic acid | |

CAS RN |

1192608-90-4 |

Source

|

| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)